molecular formula C21H16N2O2 B12899744 3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione CAS No. 110225-74-6

3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione

Cat. No.: B12899744
CAS No.: 110225-74-6
M. Wt: 328.4 g/mol
InChI Key: OXUZYEUHGCTBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione is a synthetic quinone-based heterocyclic compound designed for advanced research applications. This chemical features a benzo[g]quinoline-5,10-dione core, a structure known for its significant electron-accepting properties and potential in interdisciplinary studies. Its specific substitution pattern, including the 3-methyl group and the 7-(4-methylanilino) side chain, is engineered to fine-tune its electronic characteristics and biological interactions. Primary research applications for this compound and its structural analogs are found in two key areas. First, it is investigated for its anticancer and antitumor potential, as the 1,4-diazaanthraquinone scaffold is associated with promising in vitro and in vivo activity against a wide spectrum of tumor cell lines . Second, this class of compounds serves as a metal-free near-infrared (NIR) absorption dye; related benzo[g]quinoline-diones demonstrate strong absorption in the 600-750 nm range, making them candidates for developing novel optical materials, sensors, and functional dyes . The mechanism of action for biological activity is often linked to the quinone moiety, which can participate in redox cycling and generate reactive oxygen species, leading to oxidative stress in cells. The planar structure of the heterocyclic system may also facilitate intercalation with DNA, disrupting cellular processes in a manner similar to other quinone-based antitumor agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the most current findings on this evolving chemical class.

Properties

CAS No.

110225-74-6

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

3-methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione

InChI

InChI=1S/C21H16N2O2/c1-12-3-5-14(6-4-12)23-15-7-8-16-17(10-15)20(24)18-9-13(2)11-22-19(18)21(16)25/h3-11,23H,1-2H3

InChI Key

OXUZYEUHGCTBBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione typically involves multicomponent reactions. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with an aldehyde and an aminopyrazole in the presence of a catalytic amount of L-proline . This reaction proceeds smoothly under metal-free conditions, offering good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and reusable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-7-(p-tolylamino)benzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Core Heterocyclic Systems
  • Benzo[g]quinoline-5,10-dione vs. Benzo[g]quinoxaline-5,10-dione: The replacement of one nitrogen atom in the quinoline core (benzo[g]quinoline-5,10-dione) with a second nitrogen yields benzo[g]quinoxaline-5,10-dione. This modification alters electronic properties, as quinoxalines exhibit stronger electron-deficient character, influencing binding affinity to biological targets like DNA or enzymes .
  • Pyrido[3,2-g]quinoline-5,10-dione (1,8-diazaanthraquinone): Synthesized via Diels-Alder reactions, this derivative contains an additional pyridine ring fused to the quinoline core. Substituents such as methoxy or hydroxy groups at position 4 significantly affect regioselectivity during synthesis due to hydrogen bonding between 4-OH and 5-CO groups .
Substituent Effects
  • 3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione vs. 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): The target compound’s 4-methylanilino group introduces steric bulk and electron-donating effects, contrasting with 4k’s chloro and methoxyphenyl substituents. These differences impact solubility and intermolecular interactions, as evidenced by 4k’s higher melting point (223–225°C) compared to unsubstituted benzo[g]quinoline-5,10-dione (278–280°C) .
Antimycobacterial Activity
  • Benzo[g]quinoxaline-5,10-dione derivatives with pyrazoline moieties (e.g., compound 7a-k) exhibit moderate activity against Mycobacterium tuberculosis. The pyrazoline ring enhances hydrogen-bonding capacity, which may improve target engagement compared to the anilino group in the target compound .
Cytotoxic Activity
  • Pyrido[4,3-g]quinoline-5,10-dione derivatives (e.g., 2b and 3b) demonstrate submicromolar cytotoxicity in MT-4 cell lines. The ethoxycarbonyl substituent in these compounds likely enhances cellular uptake or metabolic stability compared to the methyl and anilino groups in the target compound .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Melting Point (°C) pKa Key Substituents
Benzo[g]quinoline-5,10-dione C₁₃H₇NO₂ 278–280 0.47±0.20 None (parent structure)
This compound C₂₁H₁₆N₂O₂ Not reported Not reported 3-CH₃, 7-(4-CH₃C₆H₄NH)
4k C₂₃H₁₈ClN₃O 223–225 Not reported 4-Cl, 3-(4-OCH₃C₆H₄)
Pyrido[4,3-g]quinoline-5,10-dione (2b) C₂₃H₁₈N₂O₃ 202–209 Not reported 9-(4-CH₃C₆H₄), 7-CO₂Et

Biological Activity

3-Methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione is a compound belonging to the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential as an anticancer agent and other therapeutic applications.

The compound has the following chemical properties:

PropertyValue
CAS No. 110225-74-6
Molecular Formula C21H16N2O2
Molecular Weight 328.4 g/mol
IUPAC Name This compound
InChI Key OXUZYEUHGCTBBL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, disrupting replication processes and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its anticancer effects .

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes findings from various studies on its antitumor activity:

Study ReferenceCell Line TestedIC50 (µM)Observations
Human gastric adenocarcinoma (MKN)0.073More effective than adriamycin and cisplatin
SK-OV-3 (ovarian cancer)0.06Potential for high-ploidy breast cancer treatment
MCF-7 (breast cancer)Not specifiedInduces apoptosis via p53 activation

Case Studies

  • Cytotoxicity in Gastric Cancer : A study reported that derivatives of benzo[g]quinoline compounds showed potent cytotoxic activity against human gastric adenocarcinoma cells with an IC50 value of 0.073 µM, indicating a strong potential for therapeutic use in gastric cancer treatment .
  • Mechanistic Insights : Another investigation highlighted that the compound activates p53 pathways leading to apoptosis in tumor cells, particularly in high-ploidy cell types with intact p53 functionality. This suggests a targeted approach in treating specific breast cancer subtypes .
  • Comparative Analysis : In comparative studies with standard chemotherapeutics like adriamycin and cisplatin, this compound demonstrated superior activity against certain cancer cell lines, suggesting its potential as a novel anticancer agent .

Additional Biological Activities

Beyond its antitumor properties, this compound has been explored for other biological activities:

  • Antimicrobial Properties : Some studies suggest that quinoline derivatives exhibit antimicrobial effects, although specific data for this compound is limited.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications beyond oncology.

Q & A

Q. How can researchers reconcile discrepancies in reported spectral data across studies?

  • Methodological Answer :
  • Reference Standards : Compare with commercially available quinoline derivatives (e.g., 4-hydroxyquinoline) for baseline validation .
  • Collaborative Verification : Share raw spectral data via repositories like Zenodo for independent peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.